4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Description
4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a heterocyclic compound featuring a quinazoline core linked to a piperazine moiety substituted with a 5-fluoro-2,6-dimethylpyrimidin-4-yl group.
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGYFTCMXZXLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Condensation
Anthranilic acid derivatives react with formamide or its analogs under thermal conditions to yield 3,4-dihydro-4-oxoquinazoline intermediates. For instance, heating 3-hydroxy-4-methoxybenzaldehyde with formamide at 125–130°C generates the dihydroquinazoline precursor, which is subsequently oxidized or functionalized. This method is favored for its simplicity and high regioselectivity, though modern adaptations often replace formamide with safer reagents like ammonium acetate.
Grimmel, Guinther, and Morgan’s Method
Alternative approaches involve the reaction of o-aminobenzoic acids with amines in the presence of phosphorus trichloride. For example, 3-(3-chloropropoxy)-4-methoxybenzonitrile can be nitrated and cyclized using morpholine to form a substituted quinazoline. This method is particularly useful for introducing alkoxy or aryloxy groups at the 6- and 7-positions of the quinazoline ring.
Chlorination of the Quinazoline Intermediate
The final quinazoline core often requires chlorination at the 4-position to enable subsequent nucleophilic substitutions. Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts hydroxyl or amine groups into chlorides. For example, 4-hydroxyquinazoline derivatives react with POCl₃ at reflux to yield 4-chloroquinazoline, a critical intermediate for piperazine coupling.
Synthesis of the Fluorinated Pyrimidine Substituent
The 5-fluoro-2,6-dimethylpyrimidin-4-yl group is synthesized separately and coupled to the piperazine moiety.
Pyrimidine Ring Construction
Fluorinated pyrimidines are typically prepared via cyclocondensation of β-diketones with fluorinated urea or thiourea. For example, 5-fluoro-2,6-dimethylpyrimidin-4-amine is synthesized by reacting 3-fluoroacetylacetone with guanidine carbonate in ethanol under reflux.
Coupling to Piperazine
The pyrimidine intermediate is attached to the piperazine ring through a second SNAr reaction. Using 4-chloro-5-fluoro-2,6-dimethylpyrimidine and the pre-formed 4-piperazinylquinazoline, the reaction proceeds in i-PrOH or acetonitrile at elevated temperatures.
Representative Procedure:
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Combine 4-piperazinylquinazoline (1.0 equiv), 4-chloro-5-fluoro-2,6-dimethylpyrimidine (1.2 equiv), and i-PrOH.
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Reflux at 90°C for 6–8 hours.
Alternative Synthetic Routes and Optimization
Recent advances highlight microwave-assisted synthesis and one-pot methodologies to reduce step count and improve yields.
Microwave-Assisted Coupling
Microwave irradiation accelerates the piperazine-pyrimidine coupling step, reducing reaction times from hours to minutes. For instance, a mixture of 4-chloroquinazoline and piperazine in DMF reaches completion in 20 minutes at 120°C under microwave conditions.
One-Pot Synthesis
Integrating multiple steps into a single reactor minimizes intermediate isolation. A reported one-pot method involves:
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Niementowski condensation to form the quinazoline.
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In situ chlorination with POCl₃.
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Sequential SNAr reactions with piperazine and fluoropyrimidine.
Analytical and Purification Techniques
Purification is critical due to the compound’s structural complexity. Common methods include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline core or the pyrimidinyl group, potentially yielding dihydroquinazoline or reduced pyrimidinyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted pyrimidinyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydroquinazoline or reduced pyrimidinyl derivatives.
Substitution: Various substituted pyrimidinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. The presence of the quinazoline and pyrimidinyl groups suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties. This compound could be evaluated for similar activities, particularly in the context of targeted therapies.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of other pharmacologically active compounds. Its unique structure makes it valuable in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is not fully elucidated but is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling pathways. The piperazine ring may enhance binding affinity and specificity, while the pyrimidinyl group could contribute to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Quinazoline Scaffolds
Several quinazoline-piperazine derivatives have been synthesized and evaluated for biological activity. Key comparisons include:
Key Observations :
- Core Modifications : The target compound lacks the dione oxygen atoms present in compound 7 (), which may reduce hydrogen-bonding capacity but enhance lipophilicity .
- Substituent Effects : Replacement of thiophene (compound 25, ) with a fluorinated pyrimidine group in the target compound likely alters electronic properties and target selectivity due to fluorine’s electronegativity and pyrimidine’s planar geometry .
- Bioactivity Trends : Sulfonyl and chlorobenzyl substituents (e.g., compounds 7 and 26ab) correlate with enhanced cytotoxicity or enzyme inhibition, suggesting that the target’s 5-fluoro-2,6-dimethylpyrimidine group may similarly influence potency .
Comparison with Pyrimidine-Piperidine Analogues
describes 4-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine , which shares the 5-fluoro-2,6-dimethylpyrimidine moiety but differs in core and linker:
Research Findings and Implications
- Anticancer Potential: Compound 7 () demonstrates that quinazoline-piperazine hybrids with electron-withdrawing substituents (e.g., chloro, sulfonyl) exhibit cytotoxicity, suggesting the target’s fluorinated pyrimidine group may similarly enhance activity .
- Enzyme Inhibition : Thiophene-substituted analogues () show glucocerebrosidase chaperone activity, indicating that substituent bulk and electronics critically modulate target engagement .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and piperazine moieties. Key steps include nucleophilic substitution to attach the piperazine ring to the quinazoline core, followed by fluorination and methylation. Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., Pd/C for coupling reactions) are critical for yield optimization. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should discrepancies between experimental and theoretical data be addressed?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing experimental shifts with density functional theory (DFT)-calculated values. Discrepancies in coupling constants or chemical shifts (e.g., aromatic protons) may arise from solvent effects or conformational flexibility. Use deuterated DMSO or CDCl₃ for consistency .
- IR Spectroscopy : Identify key functional groups (e.g., C-F stretch at ~1100 cm⁻¹, C=N vibrations at ~1600 cm⁻¹). Cross-validate with computational IR spectra using software like Gaussian .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks. Discrepancies in fragmentation patterns require re-evaluation of synthetic intermediates .
Q. What in vitro assays are suitable for initial evaluation of anticancer activity, and how should experimental controls be designed?
- Methodological Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Dose-response curves (0.1–100 µM) and IC₅₀ calculations (via GraphPad Prism) are essential. Replicate experiments (n=3) to assess statistical significance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the 5-fluoro-2,6-dimethylpyrimidine moiety in target binding?
- Methodological Answer :
- Design : Synthesize analogs with substituent variations (e.g., Cl, Br, or H instead of F; ethyl instead of methyl). Compare activities using kinase inhibition assays (e.g., EGFR or VEGFR2).
- Data Analysis :
| Substituent | IC₅₀ (nM) | Selectivity (EGFR/VEGFR2) |
|---|---|---|
| 5-F, 2,6-diCH₃ | 12.3 | 1:8.5 |
| 5-Cl, 2,6-diCH₃ | 45.7 | 1:3.2 |
| 5-H, 2,6-diCH₃ | >1000 | N/A |
- Conclusion : Fluorine enhances potency and selectivity due to electronegativity and steric fit in hydrophobic kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
